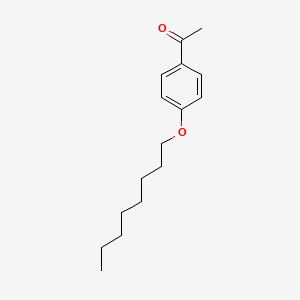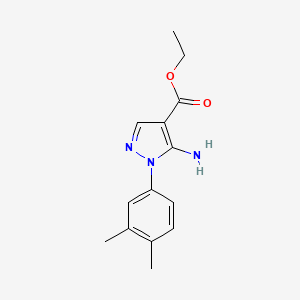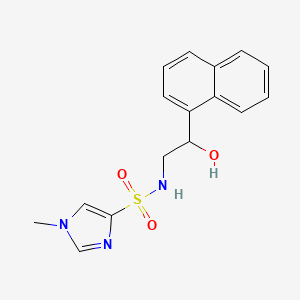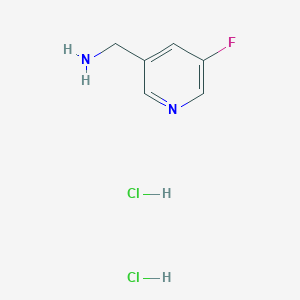
4'-Octyloxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Octyloxyacetophenone is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is characterized by the presence of an octyloxy group attached to the para position of an acetophenone moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Octyloxyacetophenone can be synthesized through the reaction of 4’-hydroxyacetophenone with 1-bromooctane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 80°C for 24 hours . The product is then extracted using water and methylene chloride, followed by purification through chromatography to yield a light yellow liquid with a high yield of approximately 99% .
Industrial Production Methods: While specific industrial production methods for 4’-Octyloxyacetophenone are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Octyloxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4’-Octyloxyacetophenone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Octyloxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its effects are mediated through the modulation of enzyme activity and interaction with cellular receptors .
Comparación Con Compuestos Similares
4-Hydroxyacetophenone: A precursor in the synthesis of 4’-Octyloxyacetophenone.
2,4-Dihydroxyacetophenone: Known for its biological activities, including antimicrobial and antioxidant properties.
4’-Acetoxyacetophenone: Another derivative with distinct chemical properties and applications.
Uniqueness: 4’-Octyloxyacetophenone is unique due to its octyloxy group, which imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry. Its versatility in undergoing various chemical reactions and its role in scientific research highlight its significance compared to other acetophenone derivatives.
Propiedades
Número CAS |
37062-63-8 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-octan-4-yloxy-1-phenylethanone |
InChI |
InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 |
Clave InChI |
MJBFLVDBEWBJNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CCCCC(CCC)OCC(=O)C1=CC=CC=C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-{[6-(trifluoromethyl)pyridin-2-yl]oxy}ethan-1-one](/img/structure/B2770184.png)
![methyl 4-{[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]carbamoyl}benzoate](/img/structure/B2770188.png)
![2-cyano-3-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2770190.png)

![3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2770192.png)

![N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2770195.png)


![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2770199.png)
![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)
